2-Ethenyl-3,5-dimethylpyridine
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Overview
Description
2-Ethenyl-3,5-dimethylpyridine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.194. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Assemblies and Crystal Engineering
2-Ethenyl-3,5-dimethylpyridine has been implicated in the study of supramolecular assemblies and crystal engineering. Research on the crystal engineering of supramolecular assemblies has highlighted the significance of various aza donor molecules, including pyridine derivatives, in forming complexes that exhibit diverse structural arrangements. These assemblies can be categorized into host-guest systems and infinite molecular tapes, demonstrating the compound's role in the development of complex molecular structures with potential applications in materials science and nanotechnology (Arora & Pedireddi, 2003).
Molecular Structure and Spectral Analyses
Another study focused on the synthesis, molecular structure, and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research explored the properties of the compound through quantum chemical calculations and vibrational analysis, emphasizing its dimer formation and resonance-assisted hydrogen bonding. Such studies contribute to a deeper understanding of the molecular characteristics and reactivity of pyridine derivatives (Singh et al., 2013).
Catalysis and Hydrogenation Reactions
The use of pyridine derivatives in catalysis, specifically in asymmetric transfer hydrogenation of ketones, has been investigated. Compounds derived from this compound were synthesized and utilized as ligands in metal complexes for catalytic applications. These studies have shown that such complexes can act as active catalysts for transfer hydrogenation, highlighting the potential of pyridine derivatives in facilitating chemical transformations (Magubane et al., 2017).
Electro-Optic Materials and Nonlinear Optics
Research on pyrrole-based donor-acceptor chromophores for electro-optic materials has included derivatives of this compound. These studies focus on the synthesis and characterization of chromophores for application in nonlinear optical/electro-optic multilayers. The development of such materials is crucial for advancements in photonic technologies and devices (Facchetti et al., 2003).
Spectroscopic and Bioactive Characteristics
The synthesis and characterization of 3,5-bis(2,5-dimethylphenyl)pyridine, a novel derivative of 3,5-dibromopyridine, have been explored through spectroscopic techniques and theoretical analyses. This research has provided insights into the molecule's electronic structure, bioactive characteristics, and potential applications in medicinal chemistry (Akram et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-ethenyl-3,5-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-4-9-8(3)5-7(2)6-10-9/h4-6H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOFYQSAONHBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.